2-Ethyloxane-4-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes an ethyl group attached to an oxane ring and a formyl group. This compound is of interest in various fields of chemistry due to its potential applications in organic synthesis and material science.
The compound is cataloged under the Chemical Abstracts Service number 115602-97-6 and can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information about its properties and applications.
2-Ethyloxane-4-carbaldehyde belongs to the class of aldehydes and is specifically categorized as a substituted oxane. Aldehydes are organic compounds containing a carbonyl group (C=O) bonded to at least one hydrogen atom, making them reactive intermediates in many chemical reactions.
The synthesis of 2-Ethyloxane-4-carbaldehyde typically involves several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Typical solvents used include dichloromethane or ethanol, depending on the specific reaction pathway chosen.
The molecular formula for 2-Ethyloxane-4-carbaldehyde is . Its structure features a six-membered oxane ring with an ethyl substituent at one position and a formyl group at another.
InChI=1S/C8H14O/c1-2-7-5-6(8(9)10)3-4-11-7/h6-7H,2-5H2,1H3,(H,9,10)KAMBMTCSYGVFJE-UHFFFAOYSA-N2-Ethyloxane-4-carbaldehyde is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Ethyloxane-4-carbaldehyde primarily revolves around its reactivity as an aldehyde:
These properties make it suitable for various applications in organic synthesis and material science.
2-Ethyloxane-4-carbaldehyde has diverse applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: